N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a hydroxypropyl chain, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with a suitable reagent to form 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.
Cyclization to Form Imidazolidine Ring: The hydroxypropyl intermediate is then reacted with an appropriate amine and carbonyl compound under cyclization conditions to form the imidazolidine ring.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Industry: The compound is investigated for its applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound shares a similar chlorophenyl group but differs in its overall structure and functional groups.
2-chloro-N-(3-chlorophenyl)nicotinamide: Another compound with a chlorophenyl group, but with different functional groups and applications.
Uniqueness
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazolidine ring and hydroxypropyl chain differentiate it from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c14-10-3-1-2-9(8-10)11(18)4-5-15-12(19)17-7-6-16-13(17)20/h1-3,8,11,18H,4-7H2,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMXMRRWXAAIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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